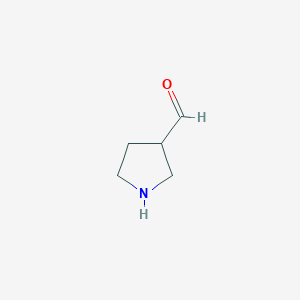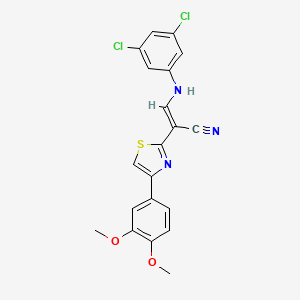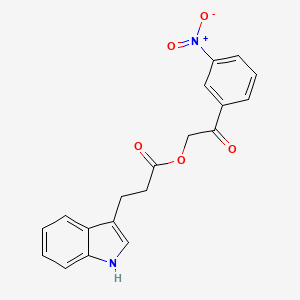
Pyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-3-carbaldehyde is a useful research chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for Pyrrolidine-3-carbaldehyde were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, pyrrolidine-3-carboxylic acid derivatives have been synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .Molecular Structure Analysis
The molecular weight of Pyrrolidine-3-carbaldehyde is 99.131060 g/mol . The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives have been involved in various chemical reactions. For instance, in 1971, chemists discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline .Physical And Chemical Properties Analysis
Pyrrolidine, the parent compound of Pyrrolidine-3-carbaldehyde, is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor described as "ammoniacal, fishy, shellfish-like" .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Selective Synthesis and Functionalization : Pyrrolidine-3-carbaldehyde is involved in selective synthesis processes, such as the creation of pyrrolidin-2-ones and 3-iodopyrroles. These compounds are synthesized through cascade reactions of N-substituted piperidines, involving domino processes and various steps like decarboxylation and dehydrogenation (Wang et al., 2018).
Novel Synthesis of α-Formylated N-Heterocycles : Another application includes the novel synthesis of pyrrolidine-2-carbaldehydes or tetrahydropyridine-2-carbaldehydes. This process involves an oxidative ring contraction of inactivated cyclic amines, which is a unique approach in the regioselective functionalization of saturated cyclic amines (Wang et al., 2018).
Flow Electrochemical Alkoxylation : Pyrrolidine-1-carbaldehyde, closely related to pyrrolidine-3-carbaldehyde, is used in the alkoxylation process in an electrochemical microreactor. This method allows the synthesis of mono- or dialkoxylated products with high yields, demonstrating the compound's utility in precision chemical reactions (Amri et al., 2019).
Chemical Transformations and Applications
Chemical Transformations : Pyrrolidine-3-carbaldehyde derivatives are involved in various chemical transformations. For instance, the reaction of 3-aryloxy-4-oxoazetidine-2-carbaldehydes under specific conditions can produce diverse compounds like dihydrochromeno[3,2-b]azet-2(1H)-ones (Bertha et al., 1998).
Unnatural Base Pairing in DNA : In the field of genetics, pyrrolidine-3-carbaldehyde, specifically pyrrole-2-carbaldehyde, has been used to develop an unnatural hydrophobic base pair with 9-methylimidazo[(4,5)-b]pyridine. This research contributes to the expansion of the genetic alphabet and has implications for understanding DNA replication and transcription processes (Mitsui et al., 2003).
Single Molecule Magnets : Pyrrolidine-3-carbaldehyde derivatives are also significant in materials science. For example, 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand to coordinate paramagnetic transition metal ions, resulting in the formation of single molecule magnets with unique properties (Giannopoulos et al., 2014).
Photoinduced Reactivity Studies : Understanding the stability of unnatural bases like pyrrolidine-3-carbaldehyde in DNA upon UV irradiation is crucial. Studies on pyrrolidine-3-carbaldehyde derivatives, such as pyrrole-2-carbaldehyde, have revealed insights into their excited-state properties and photoprocesses, which are important for their applications in DNA-based technologies (Ghosh et al., 2021).
Safety and Hazards
While specific safety data for Pyrrolidine-3-carbaldehyde was not found, it’s important to handle similar compounds with care. For instance, Pyrrolidine is considered hazardous and can cause severe skin burns and eye damage . It is recommended to use personal protective equipment and work in a well-ventilated area when handling such compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
pyrrolidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-1-2-6-3-5/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOLGICVVPEEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962266.png)


![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)
![2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2962275.png)


![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B2962279.png)

![2-(3-fluoro-4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2962283.png)


![Ethyl 2-{[(methylthio)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2962286.png)
![6-[(6-Chloropyridine-2-carbonyl)amino]pyridine-2-carboxamide](/img/structure/B2962289.png)